Enantiomeric Purity: >98% ee Achievable via Preparative Chiral Chromatography
The (2S)-enantiomer can be isolated from its racemate with high enantiomeric purity. Using pH-zone-refining countercurrent chromatography with di-n-hexyl l-tartrate as a chiral selector, the (S)-enantiomer of the closely related 1-[(1-methylethyl)amino]-3-phenoxy-2-propanol was obtained with a purity of over 98% and a recovery of 76-82% from a 50 mg racemic mixture [1]. This demonstrates the feasibility of obtaining highly enantiopure material from a racemic mixture, a critical factor for a chiral building block.
| Evidence Dimension | Enantiomeric Purity after Separation |
|---|---|
| Target Compound Data | >98% (S)-enantiomer purity |
| Comparator Or Baseline | Racemic starting material (50 mg) |
| Quantified Difference | Isolation of >98% pure (S)-enantiomer from a 50:50 mixture |
| Conditions | pH-zone-refining countercurrent chromatography; 0.10 mol/L di-n-hexyl l-tartrate in chloroform / 0.10 mol/L boric acid aqueous solution (1:1, v/v) |
Why This Matters
This quantifies the achievable enantiopurity for (2S)-(-)-1-Amino-3-phenoxy-2-propanol, a key specification for procurement in asymmetric synthesis.
- [1] Lv, L., Bu, Z., Sun, W., Wang, C., & Xu, C. (2017). Application of pH-zone-refining countercurrent chromatography in the chiral separation of two β-adrenergic blocking agents. Journal of Chromatography A. View Source
